MFCD00167753

Peptide Synthesis Green Chemistry SPPS

TNTU enables amide bond formation in aqueous media, overcoming solvent-heavy SPPS limitations. - Aqueous SPPS: validated for peptide amide synthesis in water/ethanol. - Surface chemistry: chemisorbed monolayers on gold for cocaine immunosensors (<100 pmol/L). - Biosensors: glucose dehydrogenase and glycated molecule detection. High-purity (≥98% HPLC) for reproducibility.

Molecular Formula C14H20BF4N3O3
Molecular Weight 365.13 g/mol
Cat. No. B7886876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMFCD00167753
Molecular FormulaC14H20BF4N3O3
Molecular Weight365.13 g/mol
Structural Identifiers
SMILES[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)C2C3CC(C2C1=O)C=C3
InChIInChI=1S/C14H20N3O3.BF4/c1-15(2)14(16(3)4)20-17-12(18)10-8-5-6-9(7-8)11(10)13(17)19;2-1(3,4)5/h5-6,8-11H,7H2,1-4H3;/q+1;-1/t8-,9+,10?,11?;
InChIKeyDMTWWFCCBWWXSA-NYLBFTITSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





TNTU (MFCD00167753): Specifications and Characteristics


MFCD00167753, chemically designated as 2-(5-Norbornene-2,3-dicarboximido)-1,1,3,3-tetramethyluronium tetrafluoroborate (commonly abbreviated as TNTU), is an uronium salt with the molecular formula C₁₄H₂₀BF₄N₃O₃ and a molecular weight of 365.14 g/mol [1]. It is a white to off-white crystalline solid with a melting point range of 212–222 °C and is supplied at purities ranging from ≥96% to ≥99% (HPLC) by vendors such as TCI, Thermo Fisher, and Chem-Impex . TNTU is classified as a water-soluble coupling reagent [2] and is primarily employed in solid-phase and solution-phase peptide synthesis for amide bond formation [1].

Why TNTU Cannot Be Substituted: Water Compatibility and Performance


Interchanging coupling reagents within the uronium salt class (e.g., HATU, HBTU, TBTU, TSTU) can lead to significant differences in synthetic outcomes, particularly regarding reaction medium compatibility, coupling efficiency, and racemization [1]. While TNTU, TSTU, and DMT-MM share a general mechanism of carboxylic acid activation, their physical properties and performance profiles diverge substantially in critical parameters such as aqueous solubility and substrate-specific yields, making generic substitution a high-risk approach in both peptide synthesis and advanced materials applications [2][3].

TNTU: Performance Evidence vs. Key Comparators


Aqueous SPPS Compatibility vs. DMT-MM

In a head-to-head evaluation of water-soluble coupling reagents for solid-phase peptide synthesis (SPPS) in aqueous media, TNTU was directly compared to DMT-MM [1]. While the study successfully synthesized Leu-enkephalin amide using DMT-MM in 50% aqueous EtOH, TNTU was also validated as a water-soluble coupling reagent for SPPS in water, demonstrating its feasibility for environmentally friendly peptide synthesis [1].

Peptide Synthesis Green Chemistry SPPS

Depside Bond Formation vs. TBTU and TSTU

A model reaction assessing coupling and chiral efficiency in depside bond formation provided a direct comparison of TNTU against TBTU and TSTU [1]. All three uronium salt reagents (TBTU, TNTU, TSTU) gave lower yields compared to alternative methods such as acid chloride (61%), urethane-N-carboxyanhydrides (80%), and PyBroP (82%) [1].

Depside Synthesis Coupling Reagents Yield Comparison

Water Solubility and Reaction Medium Choice

TNTU is explicitly characterized as a 'water-soluble coupling agent' in authoritative databases, distinguishing it from many uronium salt reagents that have poor aqueous solubility [1]. Vendor specifications further quantify this as 'slightly soluble' in water but 'almost transparent' (soluble) in N,N-DMF [2]. This contrasts with reagents like HATU and HBTU, which are typically used in anhydrous organic solvents [3].

Solubility Aqueous Chemistry Peptide Coupling

Monolayer Functionalization for Piezoelectric Sensors

In the development of a piezoelectric affinity sensor for cocaine detection, TNTU was used to form a chemisorbed monolayer of a cocaine derivative (BZE-DADOO) on the sensor surface [1]. The assay achieved a maximum antibody binding signal of a 35 Hz frequency decrease (with an imprecision of 3%, n = 3) and a limit of detection below 100 pmol L⁻¹ for cocaine [1].

Biosensors Immunoassays Surface Chemistry

TNTU: High-Value Application Scenarios


Green Solid-Phase Peptide Synthesis in Aqueous Media

TNTU's validated performance as a water-soluble coupling reagent makes it a preferred choice for SPPS protocols aiming to reduce organic solvent consumption [1]. In a head-to-head study, TNTU was evaluated alongside DMT-MM and shown to be compatible with aqueous SPPS, supporting the synthesis of peptide amides in water or aqueous ethanol mixtures [1].

Functionalization of Piezoelectric Biosensors for Small Molecule Detection

TNTU is specifically employed to create chemisorbed monolayers on gold surfaces for piezoelectric immunosensors, enabling sensitive detection of analytes like cocaine at concentrations below 100 pmol L⁻¹ [2]. This application leverages TNTU's unique reactivity with thiolated surfaces to immobilize recognition elements in a controlled manner [2].

Glucose Dehydrogenase Biosensors and Electrochemical Assays

Beyond peptide coupling, TNTU finds application in the construction of glucose dehydrogenase biosensors and in the preparation of self-assembled monolayers for electrochemical detection of glycated molecules . These niche applications exploit TNTU's ability to form stable amide and ester linkages on functionalized surfaces .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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